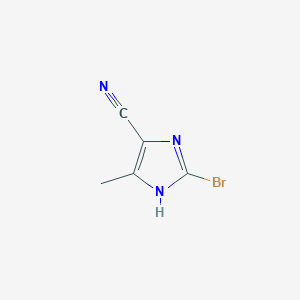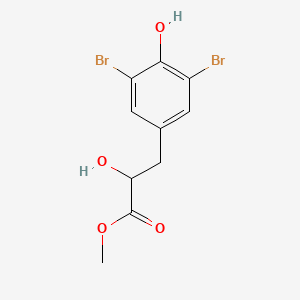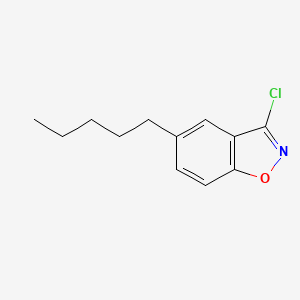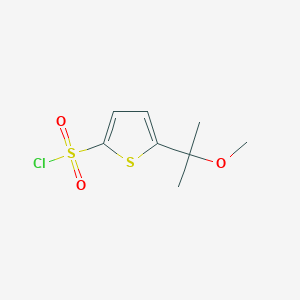
2-(tert-Butoxy)-3-chlorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butoxy)-3-chlorotoluene: is an organic compound characterized by the presence of a tert-butoxy group and a chlorine atom attached to a toluene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butoxy)-3-chlorotoluene typically involves the alkylation of 3-chlorotoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butoxy)-3-chlorotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming 2-(tert-Butoxy)toluene.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia under basic conditions.
Major Products:
Oxidation: Formation of 2-(tert-Butoxy)-3-chlorobenzaldehyde or 2-(tert-Butoxy)-3-chlorobenzoic acid.
Reduction: Formation of 2-(tert-Butoxy)toluene.
Substitution: Formation of 2-(tert-Butoxy)-3-hydroxytoluene or 2-(tert-Butoxy)-3-aminotoluene.
Scientific Research Applications
Chemistry: 2-(tert-Butoxy)-3-chlorotoluene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine:
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes .
Mechanism of Action
The mechanism of action of 2-(tert-Butoxy)-3-chlorotoluene involves its reactivity towards nucleophiles and electrophiles. The tert-butoxy group acts as an electron-donating group, enhancing the reactivity of the aromatic ring towards electrophilic substitution reactions. The chlorine atom, being an electron-withdrawing group, can influence the compound’s reactivity in nucleophilic substitution reactions .
Comparison with Similar Compounds
2-(tert-Butoxy)pyridine: Shares the tert-butoxy group but has a pyridine ring instead of a toluene ring.
tert-Butyl Ethers of Renewable Diols: These compounds have vicinal tert-butoxy and hydroxy groups and are used as oxygenated additives for motor gasoline.
Hexa(tert-butoxy)ditungsten(III): A coordination complex of tungsten with tert-butoxy groups.
Uniqueness: 2-(tert-Butoxy)-3-chlorotoluene is unique due to the combination of the tert-butoxy group and the chlorine atom on the toluene ring. This combination imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H15ClO |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-chloro-3-methyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15ClO/c1-8-6-5-7-9(12)10(8)13-11(2,3)4/h5-7H,1-4H3 |
InChI Key |
POGURNAKISDNHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Chloromethoxy)methyl]anisole](/img/structure/B13704976.png)
![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride](/img/structure/B13704986.png)


![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13705007.png)




![6-Bromo-5-nitrobenzo[b]thiophene](/img/structure/B13705042.png)
![4-[4-(Benzyloxy)-3-methylphenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13705045.png)



